molecular formula C12H20ClNO2 B13489445 6-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride

6-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride

Cat. No.: B13489445
M. Wt: 245.74 g/mol
InChI Key: FFSLSNYHVALYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines These compounds are characterized by their heterocyclic structure, which includes a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with methylamine and formaldehyde, followed by cyclization to form the tetrahydropyridine ring. The carboxylic acid group is then introduced through a series of reactions involving oxidation and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in research to model Parkinson’s disease.

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in para-alkenylation reactions.

Uniqueness

6-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of a carboxylic acid group. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications.

Properties

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

6-cyclopentyl-1-methyl-3,6-dihydro-2H-pyridine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H19NO2.ClH/c1-13-7-6-10(12(14)15)8-11(13)9-4-2-3-5-9;/h8-9,11H,2-7H2,1H3,(H,14,15);1H

InChI Key

FFSLSNYHVALYCC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1C2CCCC2)C(=O)O.Cl

Origin of Product

United States

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